molecular formula C19H15N3OS B5888179 N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide

N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5888179
M. Wt: 333.4 g/mol
InChI Key: XPZSBUISVQXIGP-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. The benzimidazole ring system is fused with a thiophene ring, making this compound a unique heterocyclic structure. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Preparation Methods

The synthesis of N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the condensation of 6-methyl-1H-benzimidazole with 4-bromobenzaldehyde, followed by a coupling reaction with thiophene-2-carboxylic acid. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death. The thiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide can be compared with other benzimidazole derivatives such as:

    Omeprazole: A proton pump inhibitor used to treat peptic ulcers.

    Pimobendan: A drug used in the treatment of congestive heart failure.

    Thiabendazole: An anthelmintic used to treat parasitic worm infections.

What sets this compound apart is its unique combination of the benzimidazole and thiophene rings, which may enhance its pharmacological properties and broaden its range of applications .

Properties

IUPAC Name

N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-4-9-15-16(11-12)22-18(21-15)13-5-7-14(8-6-13)20-19(23)17-3-2-10-24-17/h2-11H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZSBUISVQXIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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